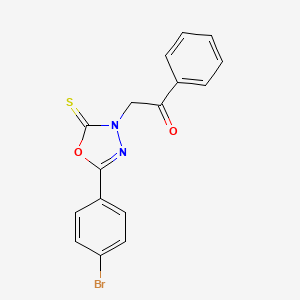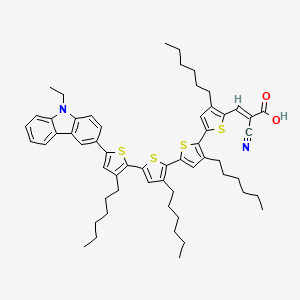![molecular formula C25H22O10 B12055907 (2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)
(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silybin can be synthesized through various chemical routes. One common method involves the condensation of taxifolin with coniferyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of Silybin often involves the extraction of the compound from milk thistle seeds. The seeds are first defatted, and the active compounds are extracted using solvents such as ethanol or methanol. The extract is then subjected to purification processes, including chromatography, to isolate Silybin .
Analyse Chemischer Reaktionen
Types of Reactions
Silybin undergoes various chemical reactions, including:
Oxidation: Silybin can be oxidized to form silybinin-7,20-dione.
Reduction: Reduction of Silybin can yield dihydrosilybin.
Substitution: Silybin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products Formed
Oxidation: Silybinin-7,20-dione
Reduction: Dihydrosilybin
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
Silybin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and quality control.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its hepatoprotective effects and potential therapeutic use in liver diseases.
Industry: Utilized in the formulation of dietary supplements and herbal medicines.
Wirkmechanismus
Silybin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, Silybin modulates various molecular pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silydianin
- Silychristin
- Silymarin (a mixture of flavonolignans including Silybin, Silydianin, and Silychristin)
Uniqueness
Silybin is unique among its similar compounds due to its higher bioavailability and more potent hepatoprotective effects. It is the most studied and well-characterized component of Silymarin, making it a preferred choice for research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H22O10 |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
(3S)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25?/m0/s1 |
InChI-Schlüssel |
SEBFKMXJBCUCAI-ILJKEPSESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)
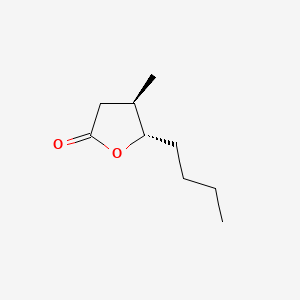
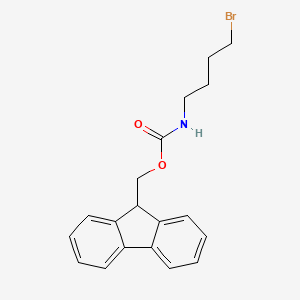
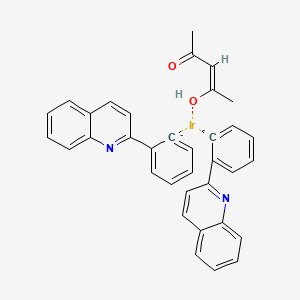


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)

